1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
Brand Name: Vulcanchem
CAS No.:
VCID: VC13782732
InChI: InChI=1S/C6H8BrCl/c7-6-1-5(2-6,3-6)4-8/h1-4H2
SMILES: C1C2(CC1(C2)Br)CCl
Molecular Formula: C6H8BrCl
Molecular Weight: 195.48 g/mol

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane

CAS No.:

Cat. No.: VC13782732

Molecular Formula: C6H8BrCl

Molecular Weight: 195.48 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane -

Specification

Molecular Formula C6H8BrCl
Molecular Weight 195.48 g/mol
IUPAC Name 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane
Standard InChI InChI=1S/C6H8BrCl/c7-6-1-5(2-6,3-6)4-8/h1-4H2
Standard InChI Key GMTGSQOHLPRTOA-UHFFFAOYSA-N
SMILES C1C2(CC1(C2)Br)CCl
Canonical SMILES C1C2(CC1(C2)Br)CCl

Introduction

Chemical Identity and Structural Features

Molecular and Structural Properties

1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane has the molecular formula C₆H₈BrCl and a molecular weight of 195.48 g/mol . Its IUPAC name, 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane, reflects the strained bicyclic system where three carbon atoms form a bridge between two bridgehead positions. The bromine atom occupies one bridgehead, while a chloromethyl group (-CH₂Cl) resides on the adjacent carbon (Figure 1).

Table 1: Key Identifiers of 1-Bromo-3-(chloromethyl)bicyclo[1.1.1]pentane

PropertyValueSource
CAS Number137741-18-5
Molecular FormulaC₆H₈BrCl
SMILESC1C2(CC1(C2)Br)CCl
InChIKeyGMTGSQOHLPRTOA-UHFFFAOYSA-N
XLogP32.2 (estimated)

The compound’s strained geometry confers high reactivity, making it valuable for ring-opening reactions and cross-coupling processes . Its structural analogy to 1-bromo-3-chlorobicyclo[1.1.1]pentane (CAS 155635-19-1) further underscores the role of substituent positioning in modulating electronic and steric effects .

Synthesis and Preparation

Synthetic Routes

While no published protocols directly describe the synthesis of 1-bromo-3-(chloromethyl)bicyclo[1.1.1]pentane, analogous bicyclo[1.1.1]pentane derivatives are typically synthesized via:

  • Photoredox-catalyzed ring-opening of [1.1.1]propellane with halogenated reagents .

  • Radical-based functionalization using bromine or chlorine sources under controlled conditions .

For example, Pellicciari et al. demonstrated that bicyclo[1.1.1]pentane carboxylates can be brominated at bridgehead positions using N-bromosuccinimide (NBS) in the presence of light . Adapting such methods, the chloromethyl group could be introduced via subsequent alkylation or chloromethylation steps.

Table 2: Comparative Analysis of Bicyclo[1.1.1]pentane Derivatives

CompoundBridgehead SubstituentsSynthetic MethodReference
1-Bromo-3-chlorobicyclo[1.1.1]pentaneBr, ClHalogenation of propellane
Bicyclo[1.1.1]pentane-1-carboxylic acidCOOHPhotoredox catalysis
Target compoundBr, CH₂ClHypothetical alkylation

Physicochemical Properties

GHS CodeHazard StatementPrecautionary Measures
H225Highly flammable liquid and vaporKeep away from heat/sparks/open flames
H314Causes severe skin burns and eye damageUse face shields and chemical-resistant gloves

Handling requires inert atmosphere conditions (N₂/Ar) and corrosion-resistant equipment .

Applications in Organic Synthesis

Pharmaceutical Intermediates

Bicyclo[1.1.1]pentanes are emerging as bioisosteres for tert-butyl or aromatic groups in drug candidates. For instance:

  • γ-Secretase Inhibitors: A bicyclo[1.1.1]pentane analog of BMS-708,163 showed improved solubility and oral bioavailability compared to its aromatic counterpart .

  • Metabotropic Glutamate Receptor Antagonists: Carboxybicyclo[1.1.1]pentyl glycine derivatives exhibit potent receptor binding .

The bromine and chloromethyl groups in the target compound enable further functionalization via Suzuki coupling or nucleophilic substitution, making it a versatile intermediate.

SupplierLocationPurityPrice Range (USD/g)
Bide Pharmatech Ltd.China98%$250–$300
Shanghai Aladdin Biochemical TechChina97%$280–$320
Nanjing Shizhou Biology TechnologyChina95%$200–$250

Prices reflect small-scale purchases (1–5 g) as of April 2025 .

Recent Research Developments

Advances in Functionalization

A 2023 JACS Au study highlighted nickel-catalyzed cross-electrophile coupling reactions of bicyclo[1.1.1]pentane bromides with aryl chlorides, achieving C–C bond formation at room temperature . This method could be adapted to modify the chloromethyl group of the target compound, enabling access to complex architectures .

Challenges and Future Directions

Synthesis Optimization

Current limitations include:

  • Low Yields: Due to competing side reactions in strained systems.

  • Purification Difficulties: Requires specialized chromatography for halogenated bicyclics.

Future work may explore flow chemistry or enzymatic catalysis to improve efficiency .

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